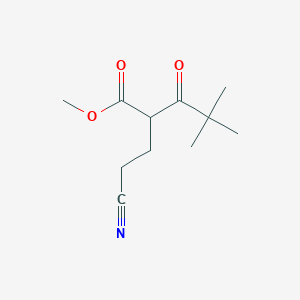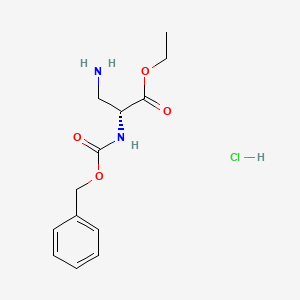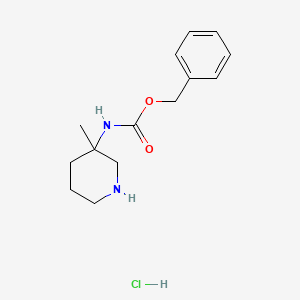
1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of difluoroethyl compounds often involves the use of difluoromethylation reagents . A process for preparing 2,2-difluoroethanol, which could potentially be used in the synthesis of “1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride”, involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Ugi Multicomponent Reaction and Intramolecular Nucleophilic Substitution : A study demonstrates a two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007).
Mechanism of Alkaline Hydrolysis : Research on diazepam, a compound structurally related to 1-(2,2-Difluoroethyl)-1,4-diazepane, has explored the mechanism of its hydrolysis in alkaline medium, forming various intermediates and products (Yang, 1998).
Microwave Irradiation Synthesis : An efficient microwave-assisted synthesis method for 1,4-diazepin-5-ones, yielding good results for 1,4-diazepane derivatives, has been developed. This includes catalytic and hydride reduction methods for product variations (Wlodarczyk et al., 2007).
Spectral Characterization and Crystal Structures : A study focuses on the one-pot double condensation reaction to synthesize various diazepines, including 1,4-diazepane derivatives. The compounds' structures were confirmed through spectroscopic and X-ray diffraction analysis (Ahumada et al., 2016).
Diazepane Synthesis by Domino Process : An atom-economical protocol for synthesizing 1,4-diazepanes using simple starting materials like 1,2-diamines is described. The method includes an aza-Nazarov reagent's in situ generation and cyclization via an intramolecular aza-Michael reaction (Maiti et al., 2020).
Olefin Epoxidation by Manganese(III) Complexes : A study describes the catalytic ability of manganese(iii) complexes with 1,4-diazepane-based ligands for olefin epoxidation. The research highlights the effect of Lewis basicity of ligands on reactivity and epoxide yield (Sankaralingam & Palaniandavar, 2014).
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.ClH/c8-7(9)6-11-4-1-2-10-3-5-11;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJIVTPOWBMOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1445630.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B1445631.png)
![Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B1445632.png)




![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)
![7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1445641.png)
![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)